molecular formula C24H24INOS B12819349 2-(1,3-Benzothiazol-2-yl)-6-methylphenol;1-iodo-2,3,4,5-tetramethylbenzene

2-(1,3-Benzothiazol-2-yl)-6-methylphenol;1-iodo-2,3,4,5-tetramethylbenzene

Cat. No.: B12819349
M. Wt: 501.4 g/mol
InChI Key: PJHJNALIRLOOTJ-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-6-methylphenol and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds. The former is a benzothiazole derivative, known for its applications in medicinal chemistry and material science, while the latter is an iodinated aromatic compound used in various organic synthesis reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1,3-Benzothiazol-2-yl)-6-methylphenol: can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. This reaction typically occurs in ethanol as a solvent and requires mild heating . Another method involves the use of thioamides or carbon dioxide as raw materials, promoting intramolecular cyclization .

1-iodo-2,3,4,5-tetramethylbenzene: is synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out in an organic solvent like chloroform or dichloromethane .

Industrial Production Methods

Industrial production of these compounds often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques used to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-6-methylphenol: undergoes various chemical reactions, including:

1-iodo-2,3,4,5-tetramethylbenzene: primarily undergoes:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-6-methylphenol: has significant applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. It is also used in the development of fluorescent probes and materials for organic electronics .

1-iodo-2,3,4,5-tetramethylbenzene: is utilized in organic synthesis as a precursor for more complex molecules. It is also used in the development of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action for 2-(1,3-Benzothiazol-2-yl)-6-methylphenol involves interaction with specific enzymes or receptors in microbial or cancer cells, leading to inhibition of their growth or proliferation. Molecular docking studies have shown its affinity for various biological targets .

1-iodo-2,3,4,5-tetramethylbenzene: acts primarily as a building block in organic synthesis, and its mechanism of action is related to its reactivity in substitution and coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C24H24INOS

Molecular Weight

501.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-6-methylphenol;1-iodo-2,3,4,5-tetramethylbenzene

InChI

InChI=1S/C14H11NOS.C10H13I/c1-9-5-4-6-10(13(9)16)14-15-11-7-2-3-8-12(11)17-14;1-6-5-10(11)9(4)8(3)7(6)2/h2-8,16H,1H3;5H,1-4H3

InChI Key

PJHJNALIRLOOTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3S2)O.CC1=CC(=C(C(=C1C)C)C)I

Origin of Product

United States

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